4-((2,5-dimethylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
説明
特性
IUPAC Name |
4-[(2,5-dimethylphenyl)methylsulfanyl]-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-15-6-7-16(2)18(12-15)14-27-21-19-4-3-5-20(19)25(22(26)24-21)13-17-8-10-23-11-9-17/h6-12H,3-5,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSLUJRHQBYRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Table 1: Key Structural and Functional Differences
Key Observations:
Thioether Position: The target compound’s thioether group at position 4 contrasts with 7-thio derivatives in , which exhibit high antiradical activity .
Aromatic Substituents : The 2,5-dimethylbenzyl group in the target compound introduces steric bulk and lipophilicity compared to simpler alkyl/cyclohexyl groups in or thiophene in . This may influence membrane permeability or target binding.
Pyridinylmethyl vs. Other Heterocycles : The pyridin-4-ylmethyl group may enhance solubility or mimic nicotinamide cofactors, differentiating it from methoxyphenyl () or thiophene () substituents.
Research Findings and Mechanistic Insights
Antioxidant Activity
Q & A
Q. What are the standard synthetic protocols for synthesizing this cyclopenta[d]pyrimidine derivative?
The synthesis typically involves multi-step reactions, including thioether formation and cyclization. Key steps include:
- Thioether linkage : Reacting a thiol-containing intermediate (e.g., 2,5-dimethylbenzyl thiol) with a halogenated pyrimidine precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclopentane ring formation : Utilizing cyclocondensation reactions under reflux conditions (e.g., 80–100°C) with catalysts like Pd/C or CuI .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR and IR spectroscopy .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation employs:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., pyridin-4-ylmethyl and dimethylbenzyl groups) and cyclopentane ring geometry .
- IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrimidinone ring) .
- High-resolution mass spectrometry (HRMS) : For molecular formula confirmation .
Q. What are the recommended methods for assessing its solubility and stability?
- Solubility : Test in polar (DMSO, water) and non-polar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis .
- Stability : Accelerated degradation studies under varying pH (2–10), temperature (4–40°C), and light exposure (ICH Q1B guidelines) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent optimization : Replace DMF with DMSO for higher thioether linkage efficiency at lower temperatures (40–60°C) .
- Catalyst screening : Test Pd/C vs. Ni catalysts for cyclization efficiency, monitored by HPLC .
- By-product minimization : Use scavenger resins (e.g., QuadraSil™) to remove unreacted intermediates .
Q. How do substituent modifications (e.g., benzyl vs. nitrobenzyl groups) impact biological activity?
- Structure-activity relationship (SAR) : Compare IC₅₀ values against target enzymes (e.g., kinases) using analogs with varied substituents .
- Molecular docking : Simulate binding affinity changes when replacing 2,5-dimethylbenzyl with nitrobenzyl groups (e.g., increased hydrophobic interactions in vs. ) .
Q. How can contradictions in bioactivity data across studies be resolved?
- Assay standardization : Re-evaluate IC₅₀ values under uniform conditions (e.g., ATP concentration in kinase assays) .
- Meta-analysis : Compare datasets from orthogonal methods (e.g., SPR vs. fluorescence polarization) to identify method-dependent biases .
Q. What computational tools are suitable for predicting environmental fate and toxicity?
- QSPR models : Use EPI Suite™ to estimate biodegradability and bioaccumulation potential based on logP and molecular weight .
- Molecular dynamics (MD) simulations : Predict interactions with environmental receptors (e.g., soil organic matter) .
Methodological Guidance
Q. What experimental designs are recommended for in vitro biological assays?
- Dose-response curves : Use 8–12 concentration points (1 nM–100 µM) with triplicate measurements to ensure reproducibility .
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
Q. How can metabolic stability be evaluated in hepatic microsomes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
